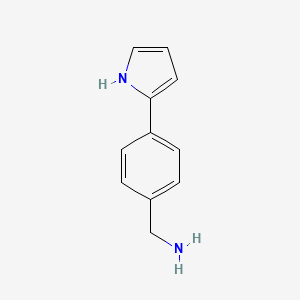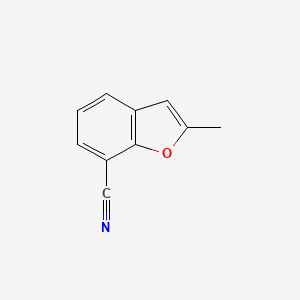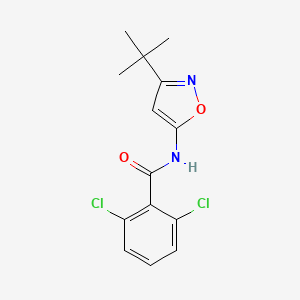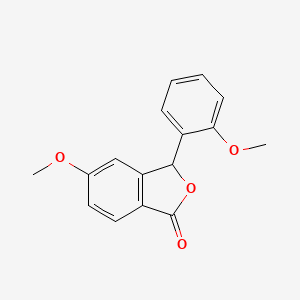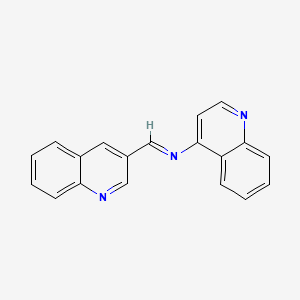
3-(N-4-Quinolylformimidoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-3-ylmethylene)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which consists of two quinoline moieties connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine typically involves the condensation of quinoline-3-carbaldehyde with quinolin-4-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of an acid catalyst, such as hydrochloric acid, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(Quinolin-3-ylmethylene)quinolin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being integrated into industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-3-ylmethylene)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-(quinolin-3-ylmethyl)quinolin-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-(Quinolin-3-ylmethyl)quinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(Quinolin-3-ylmethylene)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Medicine: Investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(Quinolin-3-ylmethylene)quinolin-4-amine involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain. This helps in alleviating the symptoms of cognitive decline. The compound also exhibits antioxidant properties, which can protect neurons from oxidative stress. In cancer research, it has been found to interfere with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N-(Quinolin-3-ylmethylene)quinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline-3-carbaldehyde: A precursor in the synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine.
Quinolin-4-amine: Another precursor used in the synthesis.
N-(Quinolin-4-ylmethylene)propanehydrazide: A compound with similar structural features but different biological activities.
The uniqueness of N-(Quinolin-3-ylmethylene)quinolin-4-amine lies in its dual quinoline structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
16722-46-6 |
|---|---|
Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-quinolin-3-yl-N-quinolin-4-ylmethanimine |
InChI |
InChI=1S/C19H13N3/c1-3-7-17-15(5-1)11-14(12-21-17)13-22-19-9-10-20-18-8-4-2-6-16(18)19/h1-13H |
InChI Key |
LXCGPGOBEIHUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


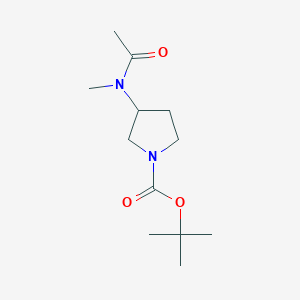
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
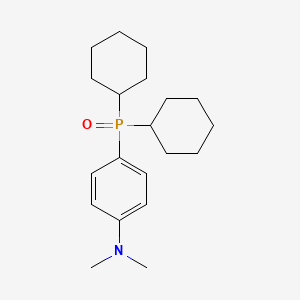
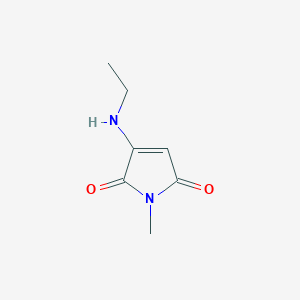
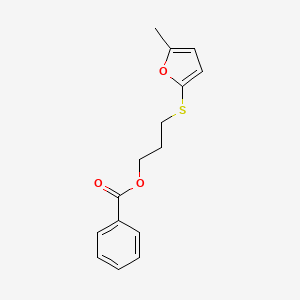
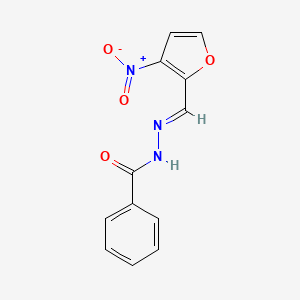
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
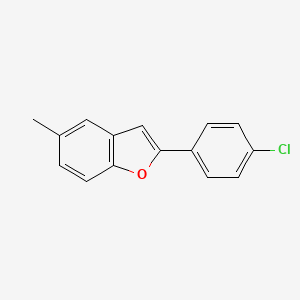
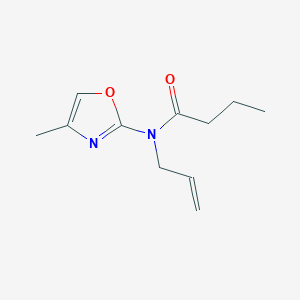
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
